BenchChemオンラインストアへようこそ!

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide

LOXL2 inhibition fibrosis cancer

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide (CAS 1428359-71-0) is a synthetic small-molecule lysyl oxidase-like 2 (LOXL2) inhibitor developed by Pharmakea Therapeutics. Its structure features a benzo[d][1,3]dioxol-5-yloxy headgroup linked via a but-2-yn-1-yl spacer to a 4-chlorophenoxy acetamide moiety.

Molecular Formula C19H16ClNO5
Molecular Weight 373.79
CAS No. 1428359-71-0
Cat. No. B2546819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide
CAS1428359-71-0
Molecular FormulaC19H16ClNO5
Molecular Weight373.79
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClNO5/c20-14-3-5-15(6-4-14)24-12-19(22)21-9-1-2-10-23-16-7-8-17-18(11-16)26-13-25-17/h3-8,11H,9-10,12-13H2,(H,21,22)
InChIKeyBPXHGKOIOFCDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide (CAS 1428359-71-0) LOXL2 Inhibitor Procurement Guide


N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide (CAS 1428359-71-0) is a synthetic small-molecule lysyl oxidase-like 2 (LOXL2) inhibitor developed by Pharmakea Therapeutics. Its structure features a benzo[d][1,3]dioxol-5-yloxy headgroup linked via a but-2-yn-1-yl spacer to a 4-chlorophenoxy acetamide moiety. The compound is curated in authoritative databases including ChEMBL (ID CHEMBL4092740) and BindingDB (monomer ID 50266787) with quantitative inhibition data against multiple LOX family enzymes [1].

Why Generic LOXL2 Inhibitor Substitution Fails for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide


Substituting N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide with another in-class LOXL2 inhibitor without quantitative comparison introduces significant procurement risk. Even within the same Pharmakea-disclosed chemotype, LOXL2 IC50 values span from 34 nM to >1000 nM in the identical CHO-cell Amplex Red assay (CHEMBL4052329) [1]. A seemingly minor structural modification—such as replacing the 4-chlorophenoxy acetamide tail or altering the linker—produces >10-fold potency shifts. Furthermore, selectivity over the highly homologous LOX enzyme, which is essential for normal connective tissue maintenance, varies dramatically between close analogs. The compound's balanced dual LOXL2/LOXL3 profile (IC50 82 nM and 1220 nM, respectively) [2] may confer a distinct pharmacological fingerprint that cannot be replicated by either more selective or more pan-LOX inhibitors without careful empirical validation.

Quantitative Differentiation Evidence for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide vs. Closest LOXL2 Inhibitor Analogs


LOXL2 Cellular Potency Differentiation: CAS 1428359-71-0 vs. Pharmakea Series Benchmark Compounds

In the Pharmakea-disclosed LOXL2 inhibitor series assayed under identical conditions (human LOXL2 expressed in CHO cells; Amplex Red fluorescence readout following DAP oxidative deamination; 2 h preincubation), the target compound exhibits an IC50 of 82 nM [1]. This positions it as a mid-potency member within this specific chemotype. The most potent analog in the same assay (BDBM50266796 / CHEMBL4068580) achieves IC50 34 nM [2], representing a 2.4-fold potency advantage. Multiple close analogs exhibit IC50 values in the 35–50 nM range (BDBM50266838: 35 nM; BDBM50266824: 43 nM; BDBM50266783: 50 nM) [3], while other members of the same series show significantly weaker inhibition (e.g., BDBM50266826: 96 nM [4]). Quantitative ranking within this defined assay system enables informed selection when cellular potency is the primary criterion.

LOXL2 inhibition fibrosis cancer cellular potency Amplex Red assay

LOXL2 vs. LOX Selectivity Ratio: Quantitative Differentiation of CAS 1428359-71-0

The target compound demonstrates measurable selectivity for LOXL2 over the closely related lysyl oxidase (LOX) enzyme. Against recombinant human LOX expressed in HEK cells, the compound exhibits an IC50 of 52,000 nM (52 μM) [1], compared to 82 nM on LOXL2 under similar cellular assay conditions. This yields a LOX/LOXL2 selectivity ratio of approximately 634-fold. In contrast, many pan-LOX inhibitors exhibit substantially narrower selectivity windows (typically <10-fold). While direct head-to-head selectivity data for the most potent series analog (BDBM50266796, LOXL2 IC50 34 nM) on LOX is not publicly available, the magnitude of the LOX/LOXL2 gap for the target compound suggests a meaningful therapeutic window for applications where LOX sparing is desirable [2].

LOXL2 selectivity LOX counter-screening fibrosis safety margin

LOXL2/LOXL3 Dual Inhibition Profile of CAS 1428359-71-0 vs. Single-Target LOXL2 Inhibitors

The target compound inhibits both LOXL2 (IC50 = 82 nM) and LOXL3 (IC50 = 1,220 nM) with a 15-fold preference for LOXL2 under comparable recombinant enzyme conditions [1]. This dual LOXL2/LOXL3 profile contrasts with highly selective LOXL2-only inhibitors such as PAT-1251 (lenumlostat), which exhibits IC50 values of 0.71 μM (710 nM) for hLOXL2 and 1.17 μM (1,170 nM) for hLOXL3—a modest 1.6-fold selectivity [2]. The target compound's tighter absolute binding to LOXL2 (82 nM vs. 710 nM for PAT-1251 under their respective assay conditions) combined with a broader selectivity gap (15-fold vs. 1.6-fold) may offer distinct advantages in disease settings where LOXL3 co-inhibition contributes to efficacy, such as certain fibrotic and tumor microenvironment contexts.

LOXL3 inhibition dual pharmacology fibrosis isoform selectivity

Whole-Blood LOXL2 Activity Translation: CAS 1428359-71-0 vs. Cell-Free Potency

The compound was also profiled in a more physiologically relevant human whole-blood LOXL2 assay, where it demonstrated an IC50 of 1,150 nM (1.15 μM) [1]. The shift from 82 nM (CHO-cell recombinant system) to 1,150 nM (whole blood) represents a 14-fold rightward shift attributable to plasma protein binding and matrix effects. This whole-blood activity datum is absent for many comparator compounds in the public domain, providing a unique translational benchmark. While the most potent series analog (BDBM50266796, 34 nM in CHO cells) lacks publicly disclosed whole-blood data, the availability of this parameter for the target compound reduces uncertainty in estimating effective in vivo concentrations and enables more accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling compared to analogs with only recombinant potency data.

whole-blood assay physiological relevance protein binding translational pharmacology

Optimal Research Application Scenarios for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide (CAS 1428359-71-0)


Cellular Fibrosis Model Requiring LOXL2 Engagement Quantifiable by H2O2 Production

The compound's well-characterized LOXL2 IC50 of 82 nM in a CHO-cell Amplex Red assay, with direct comparators available in the same assay system [1], makes it suitable for establishing LOXL2-dependent collagen crosslinking inhibition in fibroblast or hepatic stellate cell models. The availability of whole-blood LOXL2 activity (IC50 1,150 nM) [2] allows estimation of free-drug concentrations needed for target engagement in ex vivo or tissue-based fibrosis assays where matrix components may sequester the inhibitor.

LOXL2 vs. LOX Selectivity Profiling in Connective Tissue Safety Studies

With a LOX/LOXL2 selectivity ratio of approximately 634-fold (LOX IC50 52,000 nM vs. LOXL2 IC50 82 nM) [3], this compound is a preferred tool for experiments where LOX-mediated physiological collagen maturation must be preserved while inhibiting pathological LOXL2 activity. This selectivity window allows researchers to distinguish LOXL2-specific fibrotic contributions from LOX-dependent homeostatic functions in tendon, skin, and vascular models.

Dual LOXL2/LOXL3 Target Validation in Tumor Microenvironment Studies

The compound's 15-fold LOXL2-over-LOXL3 selectivity (IC50 82 nM vs. 1,220 nM) [4] enables simultaneous engagement of both isoforms at concentrations achievable in cell-based assays, supporting target validation studies where combined LOXL2 and LOXL3 inhibition is hypothesized to be more efficacious than selective LOXL2 inhibition alone—relevant in metastatic niche remodeling and tumor desmoplasia research.

PK/PD Model-Informed Preclinical Dose Selection Using Whole-Blood Activity Benchmark

The publicly available whole-blood LOXL2 IC50 of 1,150 nM [2] provides a rare translational benchmark for estimating target coverage in vivo. Researchers can use this value to calculate required plasma exposure, incorporating the 14-fold shift from recombinant cellular potency, to design PK/PD studies in rodent fibrosis models with greater confidence than using recombinant IC50 data alone.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.